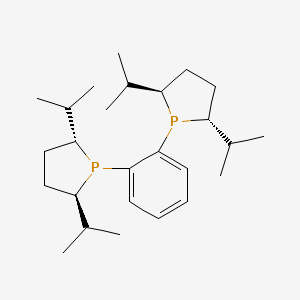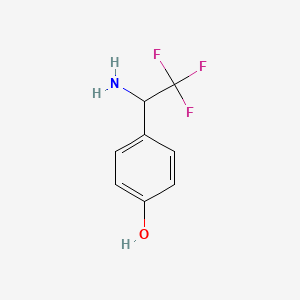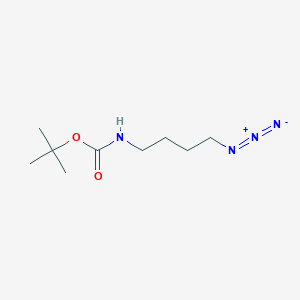
3-溴-2-(三氟甲基)吡啶
描述
3-Bromo-2-(trifluoromethyl)pyridine is a commonly used organic compound in the field of biochemistry and medicinal chemistry. It is a pyridine derivative with a bromine atom at the 3-position and a trifluoromethyl group at the 2-position. Its chemical formula is C5H3BrF3N and its molecular weight is 195.99 g/mol. It is a colorless liquid with a boiling point of 124-125°C and a melting point of -90°C. It is insoluble in water but soluble in common organic solvents, such as ether, benzene, and chloroform.
科学研究应用
光谱和光学研究
3-溴-2-(三氟甲基)吡啶及相关化合物已成为广泛光谱研究的对象。例如,使用傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱技术对5-溴-2-(三氟甲基)吡啶进行了表征。这些研究还涉及密度泛函理论(DFT)进行优化几何结构分析、非线性光学(NLO)性质以及与质粒DNA和抗微生物活性的相互作用(Vural & Kara, 2017)。
化学合成和官能化
已探索了卤代(三氟甲基)吡啶的官能化,例如3-溴-2-(三氟甲基)吡啶,用于合成各种羧酸。这些化合物被选择性去质子化,随后羧化,展示了这些分子在化学合成中的多功能性(Cottet et al., 2004)。
置换反应
研究表明,通过置换反应将碘代吡啶转化为(三氟甲基)吡啶是可行的。这种方法已成功应用于合成各种三氟甲基取代的吡啶,突显了3-溴-2-(三氟甲基)吡啶在合成化学中的潜力(Cottet & Schlosser, 2002)。
微波辅助合成
已探讨了应用微波辅助合成技术合成官能化吡啶,包括3-溴取代吡啶。这种方法被证明对合成高度取代的吡啶衍生物非常高效和灵活(Linder et al., 2011)。
在硅表面生成酸性位点
研究还通过添加阳离子,利用吡啶吸附研究,调查了在硅表面生成布朗斯特和路易斯酸位点。这项研究为材料科学中吡啶衍生物的相互作用和应用提供了见解(Connell & Dumesic, 1987)。
合成新型基于吡啶的衍生物
报道了通过铃木交叉偶联反应合成新型基于吡啶的衍生物。这些研究包括密度泛函理论(DFT)分析和生物活性评估,展示了吡啶衍生物在药物化学中的多方面应用(Ahmad et al., 2017)。
安全和危害
未来方向
Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .
作用机制
Target of Action
3-Bromo-2-(trifluoromethyl)pyridine is a chemical compound used as an intermediate in the synthesis of various pharmaceutical and agrochemical products . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Mode of Action
The mode of action of 3-Bromo-2-(trifluoromethyl)pyridine is largely dependent on the biochemical context in which it is used. As an intermediate in chemical synthesis, it can participate in various reactions to form different products. For instance, it can be involved in Suzuki–Miyaura coupling, a widely-used reaction in organic chemistry that forms carbon-carbon bonds . In this process, the compound interacts with a palladium catalyst and an organoboron reagent to form new bonds .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-2-(trifluoromethyl)pyridine are determined by the specific compounds it helps synthesize. For example, when used in the synthesis of certain pesticides, the resulting compounds can interfere with the biochemical pathways of pests, leading to their elimination . .
Result of Action
The molecular and cellular effects of 3-Bromo-2-(trifluoromethyl)pyridine are largely dependent on the specific compounds it helps synthesize. For instance, when used in the synthesis of certain pesticides, the resulting compounds can have potent effects on pests, leading to their elimination . .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . .
生化分析
Biochemical Properties
3-Bromo-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 3-Bromo-2-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling pathways, leading to altered gene expression and metabolic changes . These effects can result in changes in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, 3-Bromo-2-(trifluoromethyl)pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-2-(trifluoromethyl)pyridine in laboratory settings are critical for its effectiveness in biochemical studies. Over time, the compound may undergo degradation, leading to reduced activity or the formation of by-products that could interfere with experimental results. Long-term studies have shown that 3-Bromo-2-(trifluoromethyl)pyridine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity or improved drug metabolism. At high doses, it can cause toxic or adverse effects, including liver toxicity and oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
3-Bromo-2-(trifluoromethyl)pyridine is involved in several metabolic pathways, primarily those related to drug metabolism. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of organic substances. These interactions can affect metabolic flux and alter metabolite levels, potentially leading to changes in the pharmacokinetics of co-administered drugs .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-(trifluoromethyl)pyridine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of 3-Bromo-2-(trifluoromethyl)pyridine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism . This localization can enhance its effectiveness in modulating biochemical pathways.
属性
IUPAC Name |
3-bromo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZAZDGFGOHROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463749 | |
| Record name | 3-bromo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
590371-58-7 | |
| Record name | 3-bromo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





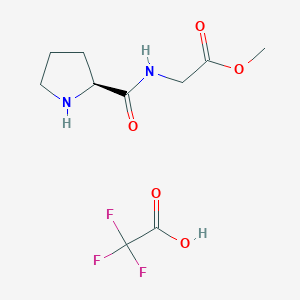
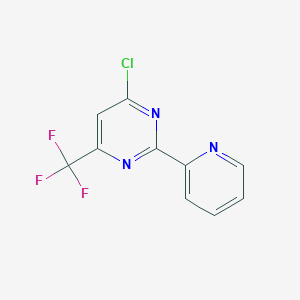
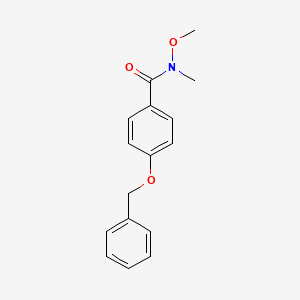
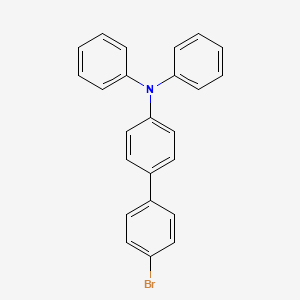

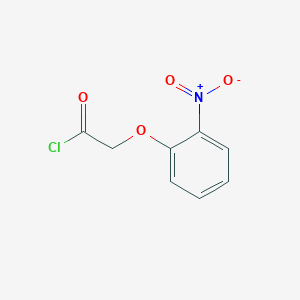
![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)

